2-chloro-5-methoxy-1,8-naphthyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-5-methoxy-1,8-naphthyridine is a heterocyclic compound belonging to the naphthyridine family. Naphthyridines are known for their diverse biological activities and photochemical properties. This compound, with its unique structure, has garnered interest in various fields of scientific research, including medicinal chemistry and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-5-methoxy-1,8-naphthyridine typically involves multicomponent reactions, Friedländer cyclization, and metal-catalyzed synthesis. One common method includes the reaction of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile in the presence of catalysts like N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) .
Industrial Production Methods
Industrial production methods for this compound often involve scalable and eco-friendly approaches. For instance, the use of water-soluble catalysts under air atmosphere has been explored to achieve high yields and minimize environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
2-chloro-5-methoxy-1,8-naphthyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyridine derivatives.
Reduction: Reduction reactions can yield different functionalized naphthyridines.
Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like selenium dioxide, reducing agents like sodium borohydride, and halogenating agents like phosphorus oxychloride. Reaction conditions often involve solvents like dimethylformamide and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions include various substituted naphthyridines, which can be further functionalized for specific applications .
Wissenschaftliche Forschungsanwendungen
2-chloro-5-methoxy-1,8-naphthyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecular architectures.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for treating bacterial infections and other diseases.
Industry: Utilized in the development of light-emitting diodes, dye-sensitized solar cells, and molecular sensors
Wirkmechanismus
The mechanism of action of 2-chloro-5-methoxy-1,8-naphthyridine involves its interaction with molecular targets such as enzymes and DNA. For instance, it can inhibit topoisomerase II by intercalating with DNA, thereby preventing the replication of bacterial cells . The presence of functional groups like methoxy and chloro enhances its binding affinity and specificity towards these targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-chloro-3-formyl-1,8-naphthyridine
- 2,7-difunctionalized-1,8-naphthyridines
- 1,5-naphthyridines
Uniqueness
2-chloro-5-methoxy-1,8-naphthyridine stands out due to its unique combination of chloro and methoxy groups, which confer distinct chemical reactivity and biological activity. Compared to other naphthyridines, it offers a balance of stability and reactivity, making it a versatile compound for various applications .
Eigenschaften
{ "Design of the Synthesis Pathway": "The synthesis of 2-chloro-5-methoxy-1,8-naphthyridine can be achieved through a multi-step process involving the conversion of starting materials into intermediate compounds, which are subsequently transformed into the final product.", "Starting Materials": [ "2-chloro-5-nitropyridine", "methylamine", "sodium borohydride", "acetic acid", "sodium hydroxide", "methanol", "hydrochloric acid", "sodium chloride", "water" ], "Reaction": [ "Step 1: Reduction of 2-chloro-5-nitropyridine to 2-chloro-5-aminopyridine using sodium borohydride in methanol", "Step 2: Methylation of 2-chloro-5-aminopyridine with methylamine in the presence of acetic acid", "Step 3: Cyclization of the resulting 2-chloro-5-methylamino-1,8-naphthyridine with sodium hydroxide in methanol", "Step 4: Chlorination of the resulting 2-chloro-5-methoxy-1,8-naphthyridine with hydrochloric acid and sodium chloride in water" ] } | |
CAS-Nummer |
1781605-96-6 |
Molekularformel |
C9H7ClN2O |
Molekulargewicht |
194.62 g/mol |
IUPAC-Name |
2-chloro-5-methoxy-1,8-naphthyridine |
InChI |
InChI=1S/C9H7ClN2O/c1-13-7-4-5-11-9-6(7)2-3-8(10)12-9/h2-5H,1H3 |
InChI-Schlüssel |
PECOTGKFWXKSNH-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C2C=CC(=NC2=NC=C1)Cl |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.